(4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
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Description
(4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C15H21N3O4S2 and its molecular weight is 371.47. The purity is usually 95%.
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Biological Activity
The compound (4-(Methylsulfonyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone , identified by CAS number 2034361-49-2, represents a complex organic molecule with potential pharmacological significance. Its structure features a piperazine ring substituted with a methylsulfonyl group and a pyridine derivative linked to a tetrahydrothiophene moiety. This unique combination suggests diverse biological activities that warrant investigation.
The molecular formula of the compound is C15H21N3O4S2, with a molecular weight of 371.5 g/mol. The structural complexity may influence its interaction with biological targets, thus affecting its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C15H21N3O4S2 |
Molecular Weight | 371.5 g/mol |
CAS Number | 2034361-49-2 |
Biological Activity Overview
Biological activity encompasses the effects that compounds exert on living organisms, which can be beneficial or harmful. For this compound, potential activities include:
- Antimicrobial Effects : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, which may extend to this molecule.
- Cytotoxicity : The compound's structure may allow it to interact with cellular mechanisms, potentially leading to cytotoxic effects against certain cancer cell lines.
- Neuropharmacological Effects : Given the piperazine moiety, the compound may exhibit psychoactive properties, influencing neurotransmitter systems.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for evaluating its therapeutic potential:
- Receptor Interaction : The piperazine and pyridine rings may facilitate binding to various receptors, including serotonin and dopamine receptors, which are critical in neuropharmacology.
- Enzyme Inhibition : The presence of the methylsulfonyl group suggests possible inhibition of specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
Research into structurally similar compounds provides insights into the potential biological activity of this compound:
- Anticonvulsant Activity : Similar piperazine derivatives have shown significant anticonvulsant properties in animal models, indicating potential for neurological applications .
- Cytotoxicity Against Cancer Cells : Studies on related compounds demonstrated effective cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects .
- Antimicrobial Studies : Compounds with related structures have exhibited antimicrobial activity against pathogens like Acinetobacter baumannii and Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent .
Comparative Analysis
To understand the uniqueness of this compound, a comparative analysis with structurally related compounds is beneficial:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Methylsulfonylpiperazine | Piperazine ring with methylsulfonyl | Antidepressant properties | Lacks pyridine and thiophene moieties |
Tetrahydrothiophenes | Contains thiophene ring | Antimicrobial activity | Simpler structure without piperazine |
Pyridinone Derivatives | Pyridine core with various substituents | Anti-inflammatory effects | Different substituents lead to varied activities |
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S2/c1-24(20,21)18-8-6-17(7-9-18)15(19)13-3-2-5-16-14(13)22-12-4-10-23-11-12/h2-3,5,12H,4,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFJJJXRNJYFDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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